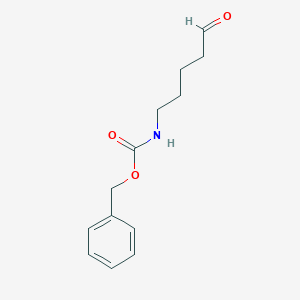

Benzyl (5-oxopentyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

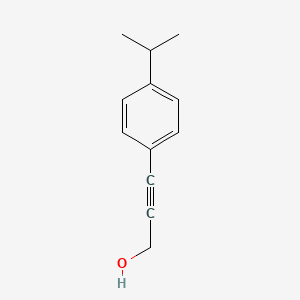

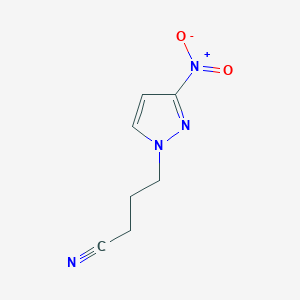

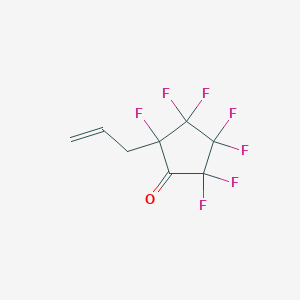

Benzyl (5-oxopentyl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It can be viewed as the ester of carbamic acid and benzyl alcohol .

Molecular Structure Analysis

The benzyl N-(5-oxopentyl)carbamate molecule contains a total of 34 bond(s), including 17 non-H bond(s), 8 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 aldehyde .Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . A new method for transcarbamation and amidation from Benzyl Carbamate has been proposed .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 235.28 .科学的研究の応用

Benzyl (5-oxopentyl)carbamate is a chemical compound with potential applications in various scientific research fields. While the direct studies on this specific compound are limited, insights can be drawn from research on similar carbamate compounds and their derivatives, which have been explored for their utility in medicinal chemistry, environmental studies, and synthetic methodologies.

Carbamate Compounds in Medicinal Chemistry

Carbamate compounds have been extensively studied for their pharmacological properties and applications in medicinal chemistry. For example, the carbamate insecticide aldicarb has been reviewed for its toxicological effects in mammals, highlighting its mechanism of action through cholinesterase inhibition and its rapid metabolism and excretion in humans and laboratory animals (Risher, Mink, & Stara, 1987)[https://consensus.app/papers/effects-carbamate-aldicarb-mammals-review-risher/60bd7f58c6ad52a2ac16a2537a02f411/?utm_source=chatgpt]. Furthermore, the structure-metabolism relationships in the hydrolysis of medicinal carbamates were analyzed, revealing trends in metabolic stability based on molecular structure, which could inform the design of new carbamate-based drugs or prodrugs (Vacondio, Silva, Mor, & Testa, 2010)[https://consensus.app/papers/structuremetabolism-relationships-hydrolysis-vacondio/b00d82ccca27572ab538c9b854259d8e/?utm_source=chatgpt].

Environmental Impacts of Carbamates

The environmental impacts of carbamate pesticides on non-target organisms, including fish in freshwater ecosystems, have been a subject of review. Studies have shown that carbamates like carbaryl can have acute and chronic toxic effects on fish, affecting their spawning, behavior, and metabolic processes (Nwigwe, 2007)[https://consensus.app/papers/effects-carbamate-pesticide-freshwater-ecosystems-nwigwe/cc8a5e5efb025d13a33ba8a40a3c187c/?utm_source=chatgpt]. This research underscores the need for careful management and regulation of carbamate use in agriculture to mitigate environmental risks.

Synthetic Applications and Chemical Reviews

In the realm of synthetic chemistry, research has focused on the selective functionalization of saturated C-H bonds using metalloporphyrin catalysts, a process that could potentially be applied to the synthesis or modification of compounds like this compound (Che, Lo, Zhou, & Huang, 2011)[https://consensus.app/papers/functionalisation-saturated-bonds-catalysts-che/0856d66a57f5525abe773a589852ad78/?utm_source=chatgpt]. Additionally, the non-phosgene synthesis of N-substituted carbamates using various carbonyl reagents has been reviewed, highlighting environmentally friendly approaches to carbamate synthesis that could include this compound (Shang Jianpen, 2014)[https://consensus.app/papers/research-progress-synthesis-nsubstituted-carbamates-jianpen/de3eab5bfbe6599ebac31e99722b6336/?utm_source=chatgpt].

Safety and Hazards

将来の方向性

A recent study has examined an acid-catalyzed condensation between benzyl carbamate and glyoxal in a range of polar protic and aprotic solvents, discovering a new process occurring during the cascade condensation of glyoxal with ammonia derivatives . This novel strategy is promising for future studies on C (sp 3 )–H functionalisation .

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl (5-oxopentyl)carbamate . These factors can include temperature, pH, presence of other compounds, and specific characteristics of the biological environment where the compound is active.

特性

IUPAC Name |

benzyl N-(5-oxopentyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,10H,2,5-6,9,11H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUTUODQTCRDGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)